N,N-diethyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
Description
This compound features a 1H-indole core substituted at the 3-position with a 2-oxoacetamide group. The acetamide moiety is N,N-diethyl-substituted, while the indole’s N1 position is modified with a 2-oxo-2-(pyrrolidin-1-yl)ethyl chain. Its molecular formula is C21H26N3O3 (calculated molecular weight: 380.45 g/mol).
Properties
IUPAC Name |
N,N-diethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-3-21(4-2)20(26)19(25)16-13-23(17-10-6-5-9-15(16)17)14-18(24)22-11-7-8-12-22/h5-6,9-10,13H,3-4,7-8,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIVSVIINYCSNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as indole, pyrrolidine, and diethylacetamide.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Catalysts: Use of catalysts to increase reaction efficiency.
Solvents: Selection of solvents that maximize yield and purity.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrrolidine rings.
Reduction: Reduction reactions can target the carbonyl groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Receptor Binding: May bind to specific receptors in biological systems, influencing various biochemical pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole core allows it to mimic natural substrates, enabling it to bind to active sites of enzymes or receptors, thereby modulating their activity. This can lead to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Structural Similarities and Key Differences
The compound shares a common indole-3-yl-2-oxoacetamide scaffold with several analogs, but substituent variations critically influence biological activity and physicochemical properties. Below is a comparative analysis:
Key Observations :
- Indole N1 Substituents: The target compound’s pyrrolidinyl-ethyl chain contrasts with chlorobenzyl (Indibulin), phenylamino-ethyl (), or fluoroindol-ethyl (). Pyrrolidine’s five-membered ring may enhance solubility compared to aromatic groups .
- Acetamide Modifications : Diethyl substitution (target) vs. pyridyl (Indibulin) or dimethyl () groups influence steric bulk and hydrogen-bonding capacity. Pyridyl groups in Indibulin enhance π-π stacking with biological targets .
Physicochemical Properties
Structure-Activity Relationship (SAR) Insights
- Indole N1 Substituents : Bulky groups (e.g., chlorobenzyl in Indibulin) improve tubulin binding but reduce solubility. Flexible chains (e.g., pyrrolidinyl-ethyl) balance target affinity and pharmacokinetics .
- Acetamide Modifications : Aromatic amides (e.g., pyridyl in Indibulin) enhance target interaction via π-stacking, while alkyl groups (diethyl) may reduce toxicity .
Biological Activity
N,N-diethyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide, also known by its CAS number 878057-52-4, is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including structure-function relationships, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 405.5 g/mol. The compound features a pyrrolidine moiety and an indole structure, which are significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 878057-52-4 |
| Molecular Formula | C20H27N3O4 |
| Molecular Weight | 405.5 g/mol |
Antitumor Activity
Research indicates that compounds with similar structural features to N,N-diethyl-2-oxo compounds have demonstrated significant antitumor activity. For example, derivatives of pyrrolidinyl acetamides have been shown to inhibit tumor necrosis factor-alpha converting enzyme (TACE), which is crucial in inflammatory responses related to cancer progression .
In vitro studies have revealed that certain analogs exhibit IC50 values below 5 nM in porcine TACE assays, suggesting potent inhibition capabilities . Additionally, these compounds have been noted for their selectivity against other metalloproteinases, which is beneficial in reducing potential side effects during treatment.
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Similar compounds have been evaluated for their effectiveness against various bacterial strains. For instance, derivatives with benzimidazole cores have shown promising results against both Gram-positive and Gram-negative bacteria .
A study reported that certain nitroimidazole hybrids exhibited strong antibacterial activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with IC50 values ranging from 200 nM to 1.4 μM . While specific data on N,N-diethyl-2-oxo's antimicrobial activity is limited, its structural analogs provide a foundation for further exploration.
Case Study 1: Inhibition of TACE
In a detailed investigation involving the synthesis of N-hydroxy derivatives of acetamides, the researchers found that the compound exhibited significant inhibition of TACE activity in human whole blood assays with an IC50 of 0.42 µM . This finding underscores the compound's potential as an anti-inflammatory agent.
Case Study 2: Structural Analysis and Biological Implications
A comparative study involving various acetamide derivatives highlighted the importance of functional groups in determining biological activity. Compounds containing both pyrrolidine and thioether functionalities were noted for their enhanced biological activity compared to simpler analogs. The presence of these groups in N,N-diethyl-2-oxo suggests similar potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
